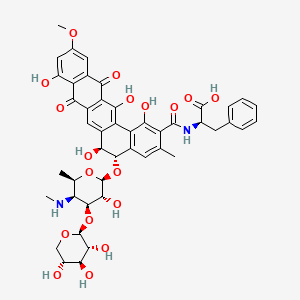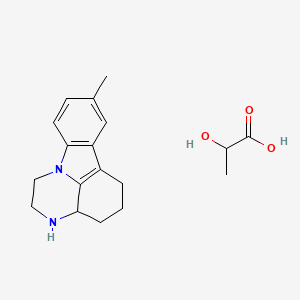
Pirlindole lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pirlindole lactate: is a reversible inhibitor of monoamine oxidase A (MAO-A), primarily used as an antidepressant. It was developed and is currently used in Russia. The compound is structurally and pharmacologically related to metralindole and shares similar properties . This compound has demonstrated efficacy in treating major depression and fibromyalgia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pirlindole lactate can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by lactate addition. The synthetic route typically involves the cyclization of appropriate precursors to form the pyrazino[3,2,1-jk]carbazole core, followed by methylation and subsequent lactate addition .
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Pirlindole lactate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pirlindole lactate is used as a model compound in studying the inhibition of monoamine oxidase A, providing insights into the design of new antidepressants .
Biology: In biological research, this compound is used to study the effects of MAO-A inhibition on neurotransmitter levels and related physiological processes .
Medicine: Clinically, this compound is used to treat major depression and fibromyalgia. Its efficacy and safety have been demonstrated in numerous studies .
Industry: In the pharmaceutical industry, this compound is used in the development and production of antidepressant medications .
Wirkmechanismus
Pirlindole lactate exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and alleviation of depressive symptoms . Additionally, this compound has been shown to inhibit the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Metralindole: Structurally and pharmacologically related to pirlindole lactate, also a reversible inhibitor of MAO-A.
Moclobemide: Another reversible inhibitor of MAO-A, used as an antidepressant.
Clorgyline: An irreversible inhibitor of MAO-A, used primarily in research.
Uniqueness: this compound is unique in its dual mechanism of action, involving both MAO-A inhibition and reuptake inhibition of noradrenaline and 5-hydroxytryptamine. This dual action contributes to its efficacy in treating depression and fibromyalgia .
Eigenschaften
CAS-Nummer |
292039-20-4 |
|---|---|
Molekularformel |
C18H24N2O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-hydroxypropanoic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C15H18N2.C3H6O3/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-2(4)3(5)6/h5-6,9,13,16H,2-4,7-8H2,1H3;2,4H,1H3,(H,5,6) |
InChI-Schlüssel |
PXRNCRKTECAYRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


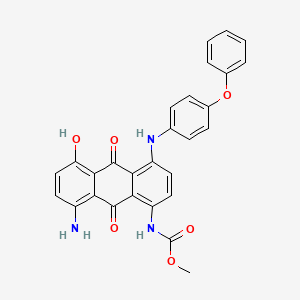


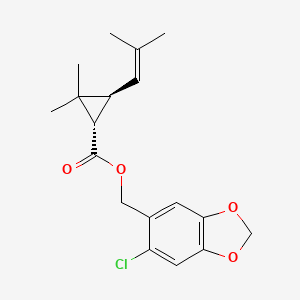

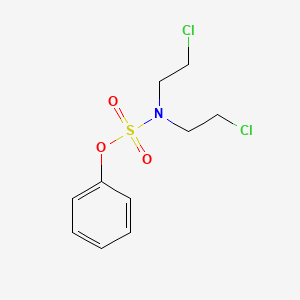

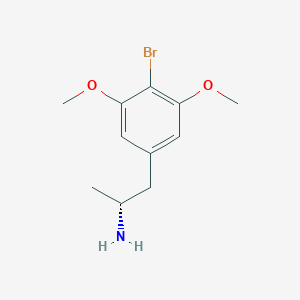

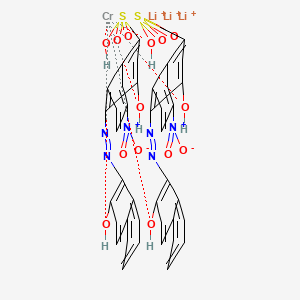
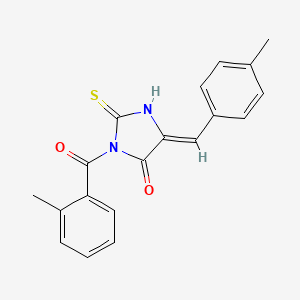

![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
